KHK-6

Immuno-oncology HPK1 inhibitor T-cell activation

KHK-6 provides ≥10-fold separation between functional concentrations (0.1–1 μM) and cytotoxicity threshold (1 μM) in PBMCs, enabling attribution of immune activation to target engagement rather than viability loss. Unlike HPK1-IN-3, KHK-6 enhances all 6/6 T-cell subset activation markers (CD69, CD25, HLA-DR on CD4+/CD8+ T cells) with no gaps. Validated for T-cell-mediated killing in both SKOV3 (ovarian) and A549 (lung) cancer cell lines. Serves as the chemically defined progenitor scaffold for the orally bioavailable, in vivo-active lead MD302.

Molecular Formula C23H23ClN4O4S
Molecular Weight 487.0 g/mol
Cat. No. B15610408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKHK-6
Molecular FormulaC23H23ClN4O4S
Molecular Weight487.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H23ClN4O4S/c1-13(2)33(30,31)19-8-6-5-7-18(19)27-20-17(24)12-25-22(28-20)26-14-9-10-15-16(11-14)23(3,4)32-21(15)29/h5-13H,1-4H3,(H2,25,26,27,28)
InChIKeyOKVXRIASOQGWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KHK-6 Procurement Guide: HPK1 Inhibitor Identity, Class Positioning & Comparator Landscape


KHK-6 is a synthetic, ATP-competitive small-molecule inhibitor of serine/threonine kinase hematopoietic progenitor kinase 1 (HPK1; gene MAP4K1), a key negative regulator of T-cell receptor (TCR) signaling [1]. It belongs to the MAP4K family kinase inhibitor class, which has gained significant traction in immuno-oncology due to the ability of HPK1 blockade to disinhibit T-cell activation, cytokine production, and anti-tumor effector function [2]. KHK-6 was rationally designed and synthesized by the Korea Research Institute of Chemical Technology as a novel chemotype with an HPK1 IC50 of 20 nM (KinaseProfiler™ assay), and it serves as the progenitor scaffold from which the optimized lead MD302 was derived for in vivo development [1].

Why Generic HPK1 Inhibitor Substitution Fails: KHK-6 Differentiation Evidence


HPK1 inhibitors span a wide potency range (IC50 from sub-nanomolar to >100 nM), divergent MAP4K family selectivity profiles, and variable cellular cytotoxicity windows in primary immune cells [1]. Critically, even within the same structural series, comparator HPK1-IN-3—despite being 40-fold more biochemically potent—exhibits PBMC cytotoxicity at 0.1 μM, whereas KHK-6 maintains viability at 0.3 μM [2]. This means that selecting an HPK1 inhibitor based solely on biochemical IC50 without reference to the full cellular selectivity-cytotoxicity dataset would risk misallocating resources toward compounds with narrower functional windows. KHK-6 provides a distinct profile where moderate biochemical potency is paired with a favorable cytotoxicity margin in primary immune cells, a combination that has proven productive as a starting point for lead optimization into the orally bioavailable, in vivo-active MD302 series [3].

KHK-6 Quantitative Differentiation Evidence Against HPK1 Inhibitor Comparators


Cellular Cytotoxicity Window in Primary PBMCs: KHK-6 vs. HPK1-IN-3

In primary human PBMCs, KHK-6 demonstrates a cytotoxicity threshold of 1 μM, with no significant viability loss observed at or below 0.3 μM [1]. By contrast, the comparator HPK1-IN-3—the reference inhibitor used throughout the same study—exhibited detectable PBMC cytotoxicity at a 10-fold lower concentration of 0.1 μM [2]. This represents a ≥10-fold difference in the no-observed-adverse-effect concentration in primary human immune cells, favoring KHK-6 for experiments requiring sustained T-cell activation without confounding cytotoxicity.

Immuno-oncology HPK1 inhibitor T-cell activation Cytotoxicity PBMC

Biochemical HPK1 Kinase Inhibition Potency: KHK-6 vs. HPK1-IN-3 in Identical Assay Conditions

In the Eurofins KinaseProfiler™ radiometric filtration-binding assay using a 1/3 serial dilution from 1 μM, KHK-6 inhibited HPK1 kinase activity with an IC50 of 20 nM [1]. The reference compound HPK1-IN-3, tested under identical assay conditions in the same study, exhibited an IC50 of 0.5 nM [2]. While HPK1-IN-3 demonstrates 40-fold greater biochemical potency, this does not translate to superior cellular functional activity in all dimensions—most notably, the cytotoxicity window and T-cell phenotype coverage.

Kinase assay HPK1 IC50 ATP-competitive inhibitor KinaseProfiler

T-Cell Phenotype Marker Enhancement: Differential CD69+ CD8+ T-Cell Activity vs. HPK1-IN-3

In PBMCs stimulated with Dynabeads Human T-Activator CD3/CD28, KHK-6 significantly enhanced the proportion of both CD4+ and CD8+ T cells expressing early (CD69), late (CD25), and very late (HLA-DR) activation markers across all six T-cell subsets assessed [1]. The comparator HPK1-IN-3 also significantly enhanced T-cell activation in five of six subsets, but failed to significantly enhance CD69+ CD8+ T cells [2]. This represents a qualitative functional difference in the breadth of T-cell subset activation coverage.

T-cell activation markers CD69 CD25 HLA-DR CD8+ T cells Flow cytometry

Cytokine Production Enhancement: IL-2 & GM-CSF Induction vs. HPK1-IN-3

KHK-6 significantly enhanced anti-CD3/CD28-induced IL-2 production in Jurkat cells at doses up to 0.3 μM, and confirmed IL-2 and GM-CSF enhancement in PBMCs across concentrations of 0.1–1 μM [1]. HPK1-IN-3 also significantly enhanced IL-2 and GM-CSF production in PBMCs; however, its cytokine-enhancing concentrations (0.1–1 μM) overlap with its PBMC cytotoxicity threshold (0.1 μM), meaning the functional cytokine readout at higher concentrations may be confounded by viability loss [2]. By contrast, KHK-6's cytokine-enhancing concentrations (0.1–1 μM) sit below its PBMC cytotoxicity threshold of 1 μM, yielding a cleaner functional signal.

IL-2 GM-CSF Cytokine release Jurkat cells Human PBMCs

T-Cell-Mediated Tumor Killing Activity: SKOV3 & A549 Cell Cytotoxicity

KHK-6 significantly enhanced T-cell-mediated killing of both SKOV3 (ovarian cancer) and A549 (lung cancer) target cells in PBMC co-culture assays [1]. The comparator HPK1-IN-3 was evaluated for tumor-killing enhancement only against SKOV3 cells, where it also showed significant enhancement [2]. The KHK-6 dataset provides evidence of tumor-killing enhancement across two histologically distinct cancer cell lines (ovarian and lung), offering broader validation of functional T-cell-mediated cytotoxicity than the single-cell-line comparator data.

T-cell killing assay SKOV3 A549 Cancer immunotherapy PBMC co-culture

Scaffold Progenitor Value: KHK-6 as Starting Point for MD302 Lead Optimization

KHK-6 served as the direct chemical starting point for the development of MD302, an optimized HPK1 inhibitor that demonstrated potent anti-tumor efficacy in the CT26 syngeneic mouse model with favorable pharmacokinetic properties and enhanced efficacy in combination with the PD-L1 inhibitor nivolumab in a humanized mouse model [1]. This trajectory—from KHK-6 tool compound to in vivo-validated lead MD302—establishes KHK-6 as a chemically tractable scaffold with demonstrated optimization potential, a property not uniformly shared across all HPK1 inhibitor chemotypes reported in the literature.

Lead optimization MD302 In vivo efficacy CT26 syngeneic model Pharmacokinetics

KHK-6 Optimal Research & Industrial Application Scenarios Based on Differentiation Evidence


Primary T-Cell Functional Profiling Requiring a Wide Cytotoxicity Window

Researchers performing dose-response experiments for cytokine induction (IL-2, GM-CSF) or T-cell activation marker profiling in primary human PBMCs should prioritize KHK-6 over HPK1-IN-3 because KHK-6 provides a ≥10-fold separation between functional active concentrations (0.1–1 μM) and the cytotoxicity threshold (1 μM), enabling attribution of immune activation to target engagement rather than viability loss [1]. This is documented through direct head-to-head data in the same study where HPK1-IN-3 showed cytotoxicity at 0.1 μM, overlapping with its cytokine-enhancing concentration range [2].

Broad-Spectrum T-Cell Phenotype Screening Across CD4+ and CD8+ Subsets

For flow cytometry-based T-cell activation marker panels requiring comprehensive coverage of early (CD69), late (CD25), and very late (HLA-DR) markers on both CD4+ and CD8+ T cells, KHK-6 is the preferred choice as it significantly enhanced all 6/6 T-cell subset marker combinations, whereas HPK1-IN-3 showed a selective gap in CD69+ CD8+ T-cell enhancement [1]. This is critical for studies where CD8+ cytotoxic T-lymphocyte activation is a primary readout.

Multi-Indication In Vitro Tumor-Killing Proof-of-Concept Studies

Investigators validating HPK1-targeted immunotherapy across multiple solid tumor types should select KHK-6, as it is validated for T-cell-mediated killing enhancement in both SKOV3 (ovarian) and A549 (lung) cancer cell lines, providing a broader functional dataset than HPK1-IN-3 (SKOV3 only) [1]. This enables procurement for cross-indication screening programs with a single compound backed by published evidence across two tumor histologies.

Medicinal Chemistry Lead Generation Starting from a Tractable HPK1 Scaffold

Drug discovery teams initiating an HPK1 inhibitor lead optimization program can source KHK-6 as a chemically defined, synthesis-disclosed starting scaffold that has already demonstrated successful optimization to the orally bioavailable, in vivo-active lead MD302 with anti-tumor efficacy in syngeneic and humanized mouse models [1]. This de-risks the chemical starting point selection by providing an existence proof of scaffold tractability, a rare attribute among published HPK1 inhibitor chemotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for KHK-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.